Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
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Overview
Description
Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives act as receptor agonists, influencing signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Indole: Another heterocyclic compound with a fused benzene ring, known for its biological significance.
Uniqueness
Ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to the presence of the amino and ester functional groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-4,7,11H,2,5-6,8,14H2,1H3 |
InChI Key |
CPMSDCMZKCFMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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